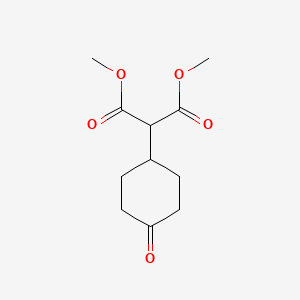
Heptyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl(triphenyl)phosphanium is a chemical compound with the molecular formula C25H30PBr. It is a white crystalline powder that is often used in organic synthesis and various chemical reactions. The compound is known for its ability to form stable phosphonium salts, which are useful intermediates in many chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Heptyl(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with heptyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of heptyltriphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
Heptyl(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
Heptyl(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptyltriphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the transport of the compound across mitochondrial membranes, where it can exert its effects. This targeting ability is due to the lipophilic nature of the phosphonium cation, which allows it to penetrate lipid bilayers .
類似化合物との比較
Similar Compounds
- Propyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Hexyltriphenylphosphonium bromide
Uniqueness
Heptyl(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which enhances its lipophilicity and mitochondrial targeting ability compared to shorter-chain analogs. This makes it particularly useful in applications requiring efficient mitochondrial delivery .
特性
分子式 |
C25H30P+ |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
heptyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1 |
InChIキー |
AQTRUJNPSCVCHR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Chloro-phenyl)-ethoxy]-acetic acid methyl ester](/img/structure/B8444799.png)


![1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine](/img/structure/B8444817.png)


![2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B8444833.png)







